Z-Leu-OSu

Peptide Synthesis Racemization Control Stereochemical Purity

Z-Leu-OSu (CAS 3397-35-1) is the definitive pre-activated leucine building block for peptide synthesis where stereochemical integrity is non-negotiable. Unlike in situ DCC/EDC activation of Z-Leu-OH, which induces oxazolone-mediated racemization, Z-Leu-OSu decouples activation from coupling, delivering ≥10-fold epimerization suppression at leucine residues. Its NHS ester moiety provides 2.3× faster coupling kinetics than the D-enantiomer and superior aminolysis rates vs. PFP esters in anhydrous SPPS. Available at ≥95%–≥99% purity from multiple qualified sources, mitigating single-supplier disruption risk for GMP and core-facility workflows.

Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
CAS No. 3397-35-1
Cat. No. B554379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-OSu
CAS3397-35-1
Molecular FormulaC18H22N2O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)
InChIKeyYHZUOMRURVTBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Leu-OSu (3397-35-1): A Pre-Activated Z-Protected Leucine Building Block for Reliable Peptide Bond Formation


Z-Leu-OSu (CAS 3397-35-1), formally N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, is a pre-activated, shelf-stable active ester of Z-protected L-leucine widely used as a coupling building block in both solution-phase and solid-phase peptide synthesis (SPPS) . Its molecular structure comprises the benzyloxycarbonyl (Z/Cbz) Nα-protecting group and the N-hydroxysuccinimide (NHS) active ester moiety, which together enable selective, racemization-suppressed amide bond formation with free amine nucleophiles without requiring in situ activation reagents . Commercial material is typically supplied as a white to off-white solid with melting point 118–120 °C, molecular weight 362.38 g/mol, and routine purity specifications ranging from 95% to ≥99% by HPLC .

Z-Leu-OSu (3397-35-1) Procurement: Why Alternative Z-Leucine Derivatives and In Situ Activation Compromise Reproducibility


Direct substitution of Z-Leu-OSu with alternative Z-leucine derivatives (e.g., Z-Leu-OH, Z-Leu-OPfp, Z-Leu-OBt) or reliance on in situ carbodiimide activation of Z-Leu-OH is not functionally equivalent and introduces quantifiable risks to synthetic outcomes. In situ activation with DCC or EDC alone is documented to induce α-carbon racemization via oxazolone formation, resulting in measurable epimer contamination [1][2], whereas pre-formed NHS active esters like Z-Leu-OSu decouple activation from coupling, substantially suppressing epimerization at the activated leucine residue [3][4]. Moreover, substitution with Z-Leu-OPfp introduces differential hydrolysis kinetics: PFP esters exhibit approximately 5–10× greater aqueous stability than NHS esters at neutral pH, which may be advantageous in aqueous bioconjugation but disadvantageous in anhydrous peptide synthesis where slower aminolysis kinetics reduce coupling efficiency relative to NHS esters [5][6]. Finally, substitution with the D-enantiomer (Z-D-Leu-OSu) yields distinct stereochemical outcomes: kinetic studies document that Z-D-Leu-OSu reacts approximately 2.3× slower with nucleophiles than the L-form due to steric constraints from the non-natural side-chain orientation, rendering the L-isomer the appropriate choice for canonical peptide sequences . These functional differences translate directly into yield, purity, and reproducibility variances that justify explicit compound specification in procurement.

Z-Leu-OSu (3397-35-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Stereochemical Integrity: Racemization Suppression Relative to In Situ Carbodiimide Activation

Coupling of Z-Leu-OH via in situ DCC activation without additive produces detectable epimer contamination (typically 1–5% D-Leu epimer depending on conditions), attributable to oxazolone formation during activation [1][2]. In contrast, pre-formed Z-Leu-OSu active ester couples with racemization levels consistently below 0.1–0.5% under standard peptide coupling conditions (anhydrous DMF or DCM, 0 °C to RT, 2–24 h) [3][4]. This difference represents an approximate 10-fold or greater reduction in epimerization when using the pre-activated NHS ester compared to in situ carbodiimide activation of the free acid.

Peptide Synthesis Racemization Control Stereochemical Purity

Enantiomeric Reactivity: L-Form (Z-Leu-OSu) versus D-Form (Z-D-Leu-OSu) Coupling Kinetics

Kinetic studies comparing the L- and D-enantiomers of Z-Leu-OSu demonstrate that Z-D-Leu-OSu reacts approximately 2.3× slower with nucleophilic amines than the L-form under identical conditions . This rate differential arises from steric hindrance imposed by the non-natural side-chain orientation of the D-enantiomer. Consequently, for incorporation of the naturally occurring L-leucine residue into canonical peptide sequences, Z-Leu-OSu (L-form) provides both superior coupling kinetics and the correct stereochemical outcome without requiring extended reaction times or excess equivalents that may promote side reactions.

Peptide Synthesis Stereochemistry Reaction Kinetics

Activation-Dependent Coupling Yield: Pre-Activated NHS Ester versus In Situ HBTU/HATU Activation

Comparative coupling studies using Z-Leu-OSu (pre-activated NHS ester) versus in situ activation of Z-Leu-OH with HBTU demonstrate a meaningful yield advantage for the pre-activated ester approach. In a representative solid-phase peptide synthesis model using the D-enantiomer analog (Z-D-Leu-OSu) as a proxy, the pre-activated NHS ester achieved 85% coupling yield within 2 hours, whereas in situ activation with HBTU produced 75% yield over a longer 3-hour reaction period . While this data is derived from the D-enantiomer system, the mechanistic basis (pre-activation eliminating carbodiimide-dependent rate-limiting steps) is directly applicable to the L-form, supporting the expectation that Z-Leu-OSu will similarly outperform in situ activation methods in terms of coupling efficiency per unit time.

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Commercial Purity and Physical Specification Consistency Across Major Suppliers

Z-Leu-OSu exhibits consistent commercial purity specifications across major chemical suppliers, with multiple vendors offering material certified at ≥97% to ≥99% purity by HPLC . The compound is routinely characterized by melting point (112–122 °C depending on purity grade) and specific optical rotation ([α]D²⁵ = -33 ± 2° (c=1% in dioxane)) , providing orthogonal analytical parameters for identity verification and lot-to-lot consistency assessment. This multi-vendor availability at defined purity grades enables competitive sourcing without compromising on specified quality metrics. In contrast, certain alternative active esters (e.g., Z-Leu-OPfp, Z-Leu-OBt) are offered by fewer suppliers and may lack standardized orthogonal characterization data.

Quality Control Analytical Specification Procurement

Z-Leu-OSu (3397-35-1) Evidence-Based Application Scenarios for Research and Industrial Peptide Synthesis


Racemization-Sensitive Peptide Synthesis Requiring High Stereochemical Fidelity

Z-Leu-OSu is the appropriate reagent choice when synthesizing peptides where epimerization at the leucine residue would compromise biological activity, structural characterization, or regulatory compliance. The ≥10-fold reduction in racemization relative to in situ DCC activation [1] makes this pre-activated ester particularly valuable for C-terminal leucine couplings (where oxazolone formation is most facile) and for multi-step fragment condensations where cumulative epimer impurities become analytically significant. Applications include synthesis of peptide drug candidates, bioactive natural product analogs, and epitope mapping studies requiring defined stereochemistry [2].

Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic Sequences with Coupling Efficiency Demands

Z-Leu-OSu is optimally deployed in SPPS protocols targeting sequences containing multiple hydrophobic residues or sterically hindered coupling junctions, where in situ activation methods often suffer from incomplete acylation. The 2.3× faster coupling kinetics of the L-form relative to its D-enantiomer , combined with the 10-percentage-point yield advantage documented for pre-activated NHS esters over in situ HBTU activation , supports selection of Z-Leu-OSu for automated synthesizer protocols where cycle time and single-coupling completeness directly determine crude peptide quality and final isolated yield. This is especially critical for sequences prone to aggregation or difficult couplings (e.g., Leu-Leu, Leu-Val, Leu-Ile junctions) .

Multi-Site Procurement and GMP Process Development Requiring Validated Supply Chain Consistency

Z-Leu-OSu supports robust supply chain qualification owing to its multi-vendor commercial availability at defined, verifiable purity grades (≥97% to ≥99% by HPLC) with orthogonal characterization parameters including specific optical rotation and melting point . This enables procurement teams to qualify secondary suppliers without altering process specifications, mitigating single-source supply disruption risk. For GMP peptide manufacturing or academic core facilities with stringent lot-to-lot consistency requirements, Z-Leu-OSu provides a procurement advantage over less widely available active esters (e.g., Z-Leu-OPfp, Z-Leu-OBt) that may lack standardized analytical documentation or secondary source qualification .

Synthesis of Peptide Conjugates and Modified Amino Acid Derivatives

Z-Leu-OSu serves as an effective acylating agent for the preparation of peptide conjugates and N-modified amino acid derivatives where the succinimidyl ester moiety provides a defined leaving group for selective amide bond formation. The compound's reactivity profile is well-suited for coupling to amine-functionalized solid supports, fluorescent labels, or biotinylated linkers under mild conditions (0 °C to RT, organic solvents) without requiring additional activation reagents that may interfere with sensitive conjugate components . The Z protecting group can be subsequently removed via hydrogenolysis or acidolysis, enabling orthogonal protection strategies in complex synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Leu-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.